molecular formula C11H12N2O2S B1418272 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol CAS No. 874606-65-2

2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol

Cat. No.: B1418272
CAS No.: 874606-65-2
M. Wt: 236.29 g/mol
InChI Key: RAKHQKUBLXEOLB-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O2S It is a derivative of quinazolin-4-ol, featuring a hydroxyethylthio group attached to the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol typically involves the reaction of quinazolin-4-ol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the quinazoline ring via a thioether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The hydroxyethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and hydroxyethylthio group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Quinazolin-4-ol: The parent compound, lacking the hydroxyethylthio group.

    2-{[(2-Hydroxyethyl)thio]methyl}quinazoline: Similar structure but without the hydroxyl group on the quinazoline ring.

    4-Hydroxyquinazoline: A simpler derivative with only a hydroxyl group on the quinazoline ring.

Uniqueness: 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is unique due to the presence of both the hydroxyethylthio group and the hydroxyl group on the quinazoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKHQKUBLXEOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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